5-(azidomethyl)-1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole
Overview
Description
5-(Azidomethyl)-1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole (5-AMFETP) is a novel pyrazole derivative that has been studied in recent years for its potential applications in the fields of biochemistry, pharmacology, and medicine. The unique structure of this compound has led to its investigation for use in the synthesis of various pharmaceuticals, as well as its potential as a drug target.
Scientific Research Applications
Heterocyclic Chemistry and Synthesis
The unique reactivity of pyrazole derivatives makes them valuable scaffolds in the synthesis of various heterocyclic compounds. For instance, Gomaa and Ali (2020) reviewed the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5- ones, highlighting their utility as building blocks for creating diverse heterocyclic structures like pyrazolo-imidazoles, thiazoles, and others under mild reaction conditions (Gomaa & Ali, 2020). This suggests that "5-(azidomethyl)-1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole" could similarly serve as a versatile precursor in the synthesis of novel heterocycles, potentially offering a pathway to new materials or therapeutic agents.
Pharmacological Research
Pyrazoline derivatives have been extensively studied for their pharmacological properties. Shaaban et al. (2012) discuss the therapeutic applications of pyrazolines, noting their wide range of pharmacological effects including antimicrobial, anti-inflammatory, and anticancer activities (Shaaban, Mayhoub, & Farag, 2012). Similarly, "5-(azidomethyl)-1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole" might possess significant biological activity, warranting further exploration as a potential lead compound in drug discovery efforts.
Medicinal Chemistry
The pyrazole core is recognized for its role in medicinal chemistry, often incorporated into compounds with significant therapeutic potential. Ray et al. (2022) highlight the synthesis of pyrazoline derivatives for developing new anticancer agents, demonstrating the scaffold's relevance in targeting cancer pathways (Ray et al., 2022). The structural features of "5-(azidomethyl)-1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole" could be fine-tuned to enhance its activity against specific cancer types, making it a subject of interest for oncological research.
properties
IUPAC Name |
5-(azidomethyl)-1-(2-fluoroethyl)-3-thiophen-2-ylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN5S/c11-3-4-16-8(7-13-15-12)6-9(14-16)10-2-1-5-17-10/h1-2,5-6H,3-4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLQWCHEZJOQFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C(=C2)CN=[N+]=[N-])CCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(azidomethyl)-1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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